molecular formula C23H20N4O2 B2956000 (E)-5-(4-benzoylpiperazin-1-yl)-2-styryloxazole-4-carbonitrile CAS No. 940986-44-7

(E)-5-(4-benzoylpiperazin-1-yl)-2-styryloxazole-4-carbonitrile

Cat. No. B2956000
CAS RN: 940986-44-7
M. Wt: 384.439
InChI Key: YXDLFWCMRRLVPF-VAWYXSNFSA-N
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Description

(E)-5-(4-benzoylpiperazin-1-yl)-2-styryloxazole-4-carbonitrile, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BZP is known to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research.

Scientific Research Applications

1. Antimicrobial Activities

  • A study by Al‐Azmi & Mahmoud (2020) discusses the successful synthesis and characterization of novel derivatives, including those related to (E)-5-(4-benzoylpiperazin-1-yl)-2-styryloxazole-4-carbonitrile. These compounds were evaluated as antimicrobial agents, highlighting their potential application in combating microbial infections (Al‐Azmi & Mahmoud, 2020).

2. Synthesis and Molecular Structure Analysis

  • Lemaire et al. (2015) explored the synthesis of a range of molecules starting from a building block similar to (E)-5-(4-benzoylpiperazin-1-yl)-2-styryloxazole-4-carbonitrile, providing insights into the structural diversity and potential applications of such compounds (Lemaire et al., 2015).

3. Potential Pharmaceutical Applications

  • Collins et al. (1998) reported on the expanded structure-activity relationship around similar compounds, focusing on their potential as PPARgamma agonists, a class of drugs used in the management of conditions like diabetes (Collins et al., 1998).

4. Library Synthesis and Receptor Activity

  • Spencer et al. (2012) synthesized a library of 2-substituted-5-aminooxazole-4-carbonitrile derivatives, with one compound demonstrating activity against cannabinoid receptors, indicating potential therapeutic applications (Spencer et al., 2012).

5. Molecular Docking and Screening

  • Flefel et al. (2018) synthesized novel compounds and conducted molecular docking screenings, indicating potential applications in the development of new drugs based on such molecular frameworks (Flefel et al., 2018).

properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c24-17-20-23(29-21(25-20)12-11-18-7-3-1-4-8-18)27-15-13-26(14-16-27)22(28)19-9-5-2-6-10-19/h1-12H,13-16H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDLFWCMRRLVPF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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